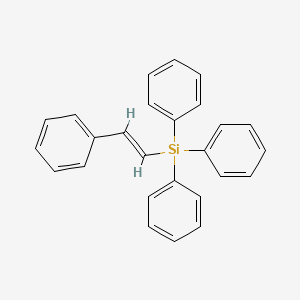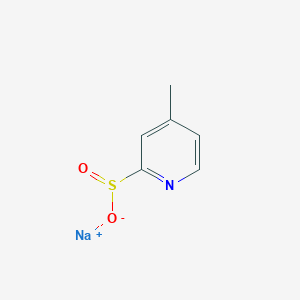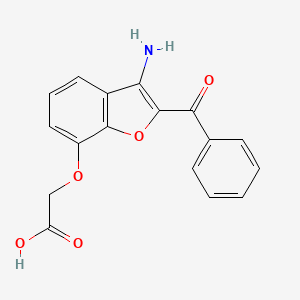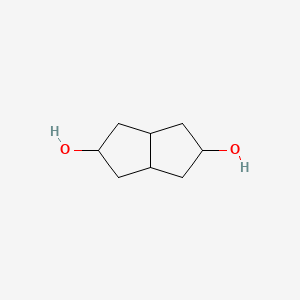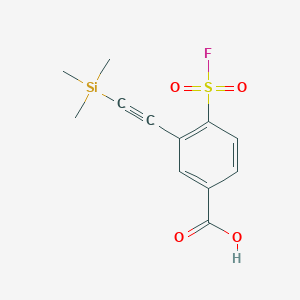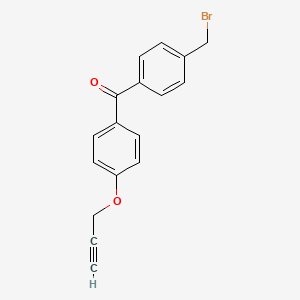
5-mercapto-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mercapto-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H8OS It is a derivative of 2,3-dihydro-1H-inden-1-one, where a mercapto group (-SH) is attached to the 5th position of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-mercapto-2,3-dihydro-1H-inden-1-one typically involves the introduction of a mercapto group to the indanone structure. One common method is the reaction of 2,3-dihydro-1H-inden-1-one with thiourea in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Temperature: 50-60°C
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Mercapto-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Sulfonic acid-2,3-dihydro-1H-inden-1-one
Reduction: 5-Mercapto-2,3-dihydro-1H-inden-1-ol
Substitution: Various alkyl or acyl derivatives of this compound
Scientific Research Applications
5-Mercapto-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-mercapto-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: The parent compound without the mercapto group.
5-Chloro-2,3-dihydro-1H-inden-1-one: A halogenated derivative with different reactivity and properties.
5-Methoxy-2,3-dihydro-1H-inden-1-one:
Uniqueness
5-Mercapto-2,3-dihydro-1H-inden-1-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives and enables the compound to participate in specific biochemical interactions, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C9H8OS |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
5-sulfanyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8OS/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,11H,1,4H2 |
InChI Key |
JXSOLACGWJFJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


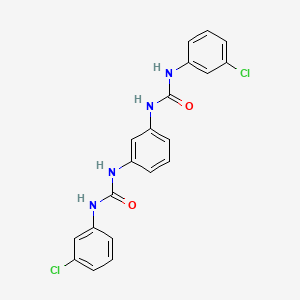

![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)
![2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11942274.png)

